3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine
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Overview
Description
3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 4-chloro-1H-benzo[d]imidazole with 2-aminopyridine under reflux conditions in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Similar structure with a quinoline ring instead of pyridine.
1H-benzo[d]imidazol-2-amine: Lacks the pyridine moiety but shares the imidazole core
Uniqueness
3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine is unique due to the combination of the chloro-substituted benzimidazole and pyridine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H9ClN4 |
---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
3-(4-chloro-1H-benzimidazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H9ClN4/c13-8-4-1-5-9-10(8)17-12(16-9)7-3-2-6-15-11(7)14/h1-6H,(H2,14,15)(H,16,17) |
InChI Key |
QDUZHZMKODTKJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)C3=C(N=CC=C3)N |
Origin of Product |
United States |
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